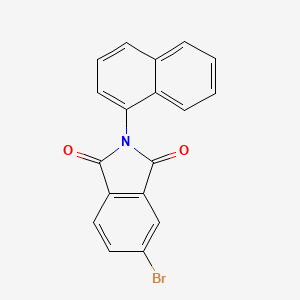![molecular formula C16H12O2 B14145087 1,2,2a,10a-Tetrahydrocyclobuta[b]anthracene-3,10-dione CAS No. 89023-95-0](/img/structure/B14145087.png)
1,2,2a,10a-Tetrahydrocyclobuta[b]anthracene-3,10-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,2a,10a-Tetrahydrocyclobuta[b]anthracene-3,10-dione is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and a four-membered cyclobutane ring
準備方法
The synthesis of 1,2,2a,10a-Tetrahydrocyclobuta[b]anthracene-3,10-dione typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions to form the cyclobutane ring, followed by further functionalization to introduce the dione groups. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure settings .
化学反応の分析
1,2,2a,10a-Tetrahydrocyclobuta[b]anthracene-3,10-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the dione groups to hydroxyl groups or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the aromatic rings. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles.
科学的研究の応用
1,2,2a,10a-Tetrahydrocyclobuta[b]anthracene-3,10-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor for drug development.
Industry: It is used in the development of advanced materials, including polymers and electronic components.
作用機序
The mechanism of action of 1,2,2a,10a-Tetrahydrocyclobuta[b]anthracene-3,10-dione involves its interaction with specific molecular targets and pathways. For example, its potential biological activities may be mediated through the inhibition of certain enzymes or the modulation of cellular signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific application and derivative of the compound.
類似化合物との比較
1,2,2a,10a-Tetrahydrocyclobuta[b]anthracene-3,10-dione can be compared with other similar compounds, such as:
Anthracene derivatives: These compounds share the aromatic ring structure but lack the cyclobutane ring.
Cyclobutane derivatives: These compounds contain the cyclobutane ring but may have different functional groups.
Quinones: These compounds are structurally similar due to the presence of dione groups but differ in their overall ring structure
特性
CAS番号 |
89023-95-0 |
|---|---|
分子式 |
C16H12O2 |
分子量 |
236.26 g/mol |
IUPAC名 |
tetracyclo[8.6.0.03,8.012,15]hexadeca-1,3,5,7,9-pentaene-11,16-dione |
InChI |
InChI=1S/C16H12O2/c17-15-11-5-6-12(11)16(18)14-8-10-4-2-1-3-9(10)7-13(14)15/h1-4,7-8,11-12H,5-6H2 |
InChIキー |
BFJKIAZWZWZQMK-UHFFFAOYSA-N |
正規SMILES |
C1CC2C1C(=O)C3=CC4=CC=CC=C4C=C3C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2-(2-Chloroanilino)-2-oxoethyl] 1,3-benzodioxole-5-carboxylate](/img/structure/B14145018.png)

![1-[Chloro(difluoro)methoxy]-4-[[4-(4-pentylcyclohexyl)cyclohexyl]methoxy]benzene](/img/structure/B14145028.png)
![3-[1-(4-Bromophenyl)pyrrolidin-2-yl]propan-1-ol](/img/structure/B14145034.png)

![Methyl [methyl(phenyl)carbamoyl]trisulfane-1-carboxylate](/img/structure/B14145046.png)

![2-[(4-hydroxy-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B14145053.png)


![(3-Nitro-1,5-dioxaspiro[5.5]undec-3-yl)methanol](/img/structure/B14145075.png)
![2-[(2-Phenylacetyl)amino]hexanoic acid](/img/structure/B14145079.png)
![4-[4-(2-Hydroxy-3-piperidin-1-ylpropoxy)phenyl]benzonitrile](/img/structure/B14145082.png)

